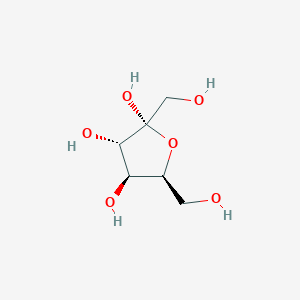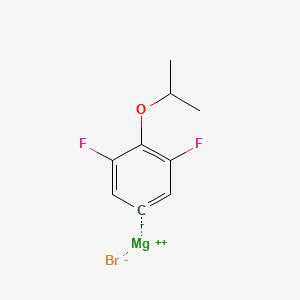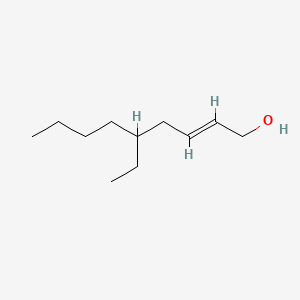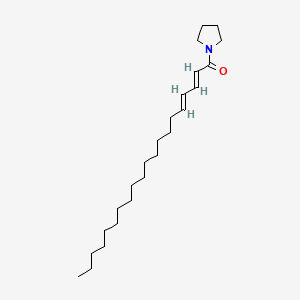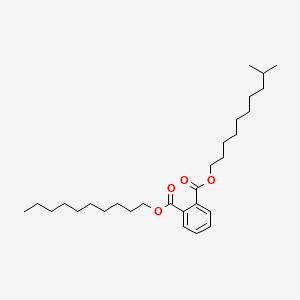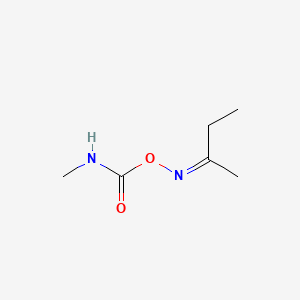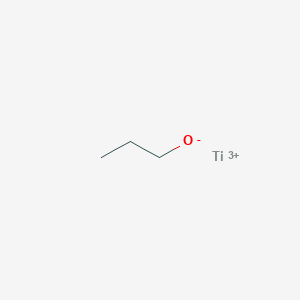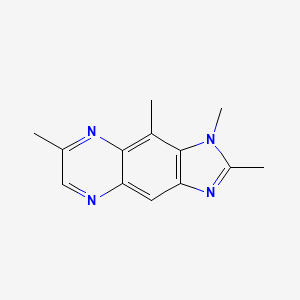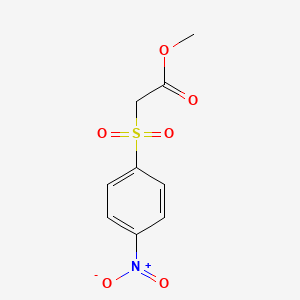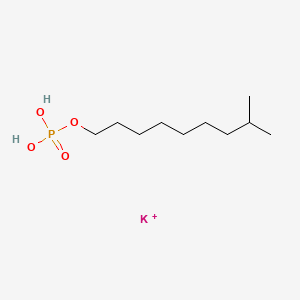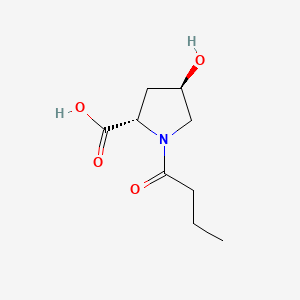
trans-4-Hydroxy-1-(1-oxobutyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Hydroxy-1-(1-oxobutyl)-L-proline: is a chemical compound with the molecular formula C9H15NO4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline typically involves the following steps:
Starting Material: : The synthesis begins with L-proline as the starting material.
Protection of Amino Group: : The amino group of L-proline is protected using a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group.
Alkylation: : The protected L-proline undergoes alkylation with 1-oxobutyl chloride to introduce the 1-oxobutyl group.
Deprotection: : The protecting group is removed to yield the final product, This compound .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthesis pathway to enhance efficiency and yield. Techniques such as microbial cell factories can be employed to produce the compound at a larger scale. For instance, optimizing the carbon metabolism in Escherichia coli has been shown to improve the production of trans-4-hydroxyproline, a related compound.
Analyse Des Réactions Chimiques
trans-4-Hydroxy-1-(1-oxobutyl)-L-proline: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The carbonyl group can be reduced to form an alcohol.
Substitution: : The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of this compound carboxylic acid.
Reduction: : Formation of this compound alcohol.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
trans-4-Hydroxy-1-(1-oxobutyl)-L-proline: has several applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of other chemical compounds.
Biology: : The compound can be used to study protein structure and function due to its structural similarity to proline.
Industry: : It can be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which trans-4-Hydroxy-1-(1-oxobutyl)-L-proline exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in these interactions, affecting the compound's binding affinity and biological activity.
Comparaison Avec Des Composés Similaires
trans-4-Hydroxy-1-(1-oxobutyl)-L-proline: is similar to other proline derivatives, such as trans-4-hydroxyproline and cis-4-hydroxyproline . its unique structural features, such as the 1-oxobutyl group, make it distinct in terms of reactivity and applications.
List of Similar Compounds
trans-4-Hydroxyproline
cis-4-Hydroxyproline
trans-4-Hydroxy-L-proline
cis-4-Hydroxy-L-proline
Propriétés
Numéro CAS |
85482-86-6 |
|---|---|
Formule moléculaire |
C9H15NO4 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
(2S,4R)-1-butanoyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-2-3-8(12)10-5-6(11)4-7(10)9(13)14/h6-7,11H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 |
Clé InChI |
POHGHGLKBPAVNJ-RQJHMYQMSA-N |
SMILES isomérique |
CCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
SMILES canonique |
CCCC(=O)N1CC(CC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


